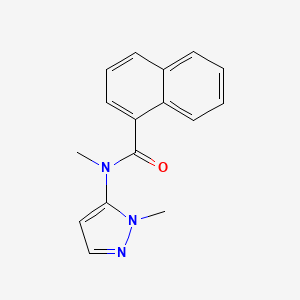![molecular formula C12H10Cl2N2O B7592429 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent for a range of diseases. In
Aplicaciones Científicas De Investigación
2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells by targeting certain enzymes. Additionally, this compound has been studied for its potential as a therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one involves its ability to inhibit certain enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). By inhibiting these enzymes, this compound can prevent the breakdown of certain neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This can have a range of effects, including improved cognitive function and reduced symptoms of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have both neuroprotective and neurotoxic effects, depending on the dose and duration of exposure. Additionally, this compound has been shown to affect a range of physiological processes, including inflammation, oxidative stress, and mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one in lab experiments is its well-established synthesis method, which makes it relatively easy to obtain. Additionally, this compound has been extensively studied, making it a well-understood and reliable tool for scientific research. However, there are also limitations to using this compound, including its potential toxicity at high doses and its complex mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one. One area of interest is in the development of new therapeutic agents based on this compound, particularly for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on a range of physiological processes. Finally, there is potential for the development of new synthesis methods for this compound, which could improve its accessibility and make it a more widely used tool in scientific research.
Métodos De Síntesis
The synthesis of 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one involves the reaction of 2,5-dichlorobenzaldehyde with methylhydrazine to form 2-[(2,5-Dichlorophenyl)methyl]hydrazine. This compound is then reacted with 3-methylpyruvic acid to form this compound. The synthesis of this compound has been well-established and is relatively straightforward, making it a popular choice for scientific research.
Propiedades
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-2-5-12(17)16(15-8)7-9-6-10(13)3-4-11(9)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMHGOUQBHYVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)



![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)


![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
